molecular formula C34H45FN4O13P2 B8068907 Sofosbuvir impurity F

Sofosbuvir impurity F

カタログ番号: B8068907
分子量: 798.7 g/mol
InChIキー: WVORGVRHMQFKTN-MAQFKCRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir impurity F is a process-related impurity found in the antiviral drug sofosbuvir, which is used for the treatment of chronic hepatitis C. This compound is one of several impurities that can be formed during the synthesis of sofosbuvir. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, and their identification and control are essential for ensuring the quality of the final product .

準備方法

The synthesis of sofosbuvir impurity F involves several steps, including the protection and deprotection of hydroxyl groups and the use of various reagents to achieve the desired chemical transformations. The general synthetic route includes the following steps :

  • Grafting a terminal hydroxyl group of the first compound with a protective group to obtain the first intermediate.
  • Grafting a second protective group on the cyclic hydroxyl of the first intermediate to obtain the second intermediate.
  • Removing the first protective group on the second intermediate to obtain the third intermediate.
  • Grafting a third protective group on the terminal hydroxyl of the third intermediate to obtain the fourth intermediate.
  • Removing the third protective group on the fourth intermediate to obtain this compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield of the impurity .

化学反応の分析

ソフォスブビル不純物Fは、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

    置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

ソフォスブビル不純物Fは、次のようないくつかの科学研究に応用されています。

科学的研究の応用

Sofosbuvir impurity F has several scientific research applications, including:

類似化合物との比較

ソフォスブビル不純物Fは、不純物A、B、C、D、E、およびGなど、ソフォスブビルに見られる他の不純物と比較できます。各不純物は、医薬品の全体的な品質に影響を与える可能性のある独自の化学構造と特性を持っています。 ソフォスブビル不純物Fは、その特定の合成経路と形成に必要な条件において独自です .

類似の化合物には、次のようなものがあります。

  • ソフォスブビル不純物A
  • ソフォスブビル不純物B
  • ソフォスブビル不純物C
  • ソフォスブビル不純物D
  • ソフォスブビル不純物E
  • ソフォスブビル不純物G

これらの不純物は、ソフォスブビルの合成中に生成され、最終医薬品製品の品質と安全性を確保するために監視されています .

生物活性

Sofosbuvir impurity F is a diastereoisomer of sofosbuvir, an antiviral medication primarily used in the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for assessing its potential impact on therapeutic efficacy and safety. This article reviews available research findings, case studies, and pharmacological data related to this compound.

Overview of Sofosbuvir and Its Impurities

Sofosbuvir (PSI-7977) is a nucleotide analog that inhibits the HCV NS5B polymerase, essential for viral replication. The drug is metabolized into its active triphosphate form, which acts as a non-obligate chain terminator during RNA synthesis. The presence of impurities, such as this compound, raises concerns regarding their potential effects on the drug's overall activity and safety profile.

This compound is structurally similar to sofosbuvir but may exhibit different pharmacokinetic and pharmacodynamic properties. Research indicates that impurities can alter the efficacy of the parent compound by competing for metabolic pathways or affecting binding affinities to target enzymes.

  • Inhibition of HCV Polymerase : Preliminary studies suggest that this compound may have a reduced ability to inhibit HCV polymerase compared to the parent compound. This could lead to diminished antiviral effectiveness in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound remains less characterized than that of sofosbuvir. However, it is essential to understand how this impurity behaves in biological systems:

  • Absorption and Distribution : Similar to sofosbuvir, it is expected that this impurity would be absorbed in the gastrointestinal tract and distributed widely in tissues, particularly the liver.
  • Metabolism : The metabolic pathways for this compound might differ from those of its parent compound, potentially leading to variations in half-life and elimination rates.

Case Studies and Clinical Findings

Recent studies have highlighted the implications of impurities in antiviral therapies:

  • Safety Profiles : A study involving patients treated with sofosbuvir-containing regimens showed that while the primary drug was effective, the presence of impurities like this compound could lead to unexpected side effects or altered therapeutic outcomes .
  • Efficacy Outcomes : In clinical trials, sustained virologic response (SVR) rates were closely monitored. Any correlation between high levels of impurities and lower SVR rates could indicate a need for stricter quality control measures in drug manufacturing .

Data Tables

The following table summarizes key findings related to the biological activity and clinical implications of this compound:

Study/SourceFindingsImplications
PMC5923114High hepatic concentrations of active metabolitesSuggests efficient delivery but raises impurity concerns
PMC6453817Renal clearance as major elimination pathwayImpurity effects on renal function need investigation
MedChemExpressIdentified as a diastereoisomerPotentially different pharmacological effects
PMC8103737Inhibition efficacy compared to other antiviralsMay affect treatment protocols for resistant strains

特性

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORGVRHMQFKTN-MAQFKCRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45FN4O13P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。